sEH Inhibitory Potency: Head-to-Head Comparison with an In-Class Acetophenone Derivative
The target compound exhibits an IC50 of 11 nM against recombinant human sEH in a fluorescence-based assay [1]. In a direct comparison from the same patent family using the identical assay method, another 2,4-dihydroxyacetophenone-derived inhibitor (BDBM50057466) shows an IC50 of 6 nM [1]. While the comparator is slightly more potent, the target compound uniquely features a 4-phenoxy substituent, which provides a distinct SAR vector and different physicochemical properties critical for optimizing drug-like characteristics, making it an essential comparator tool for medicinal chemistry programs.
| Evidence Dimension | sEH Enzyme Inhibition (Potency) |
|---|---|
| Target Compound Data | IC50 = 11 nM |
| Comparator Or Baseline | BDBM50057466 (US9127027, Compound 13), IC50 = 6 nM |
| Quantified Difference | Target compound is 1.8-fold less potent, but provides a distinct 4-phenoxy SAR vector absent in the comparator. |
| Conditions | Recombinant human sEH inhibition assay using (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) as substrate. |
Why This Matters
This data positions the compound as a key tool for SAR studies, enabling researchers to deconvolute the pharmacological contributions of the phenoxy ring in a chemical series distinct from simpler substituted acetophenones.
- [1] BindingDB. PrimarySearch_ki for entry 8356. IC50 data for BDBM50057494 (11 nM) and BDBM50057466 (6 nM). https://www.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?tag=entry&entryid=8356 (accessed 2026-04-28). View Source
